

CAS 129946-64-1: Technical Guide to Research Applications

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Compound of Interest

Compound Name: 2-Fluoro-4-hydrazinylbenzotrile

CAS No.: 129946-64-1

Cat. No.: B171813

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2-Fluoro-4-hydrazinylbenzotrile: A Critical Scaffold for Hsp90 & Kinase Inhibitor Synthesis

Executive Summary

CAS 129946-64-1, chemically identified as **2-Fluoro-4-hydrazinylbenzotrile** (also known as 4-hydrazino-2-fluorobenzotrile), is a specialized nucleophilic building block used primarily in the synthesis of nitrogen-containing heterocycles. Its most significant application lies in the development of SNX-2112 and its prodrug SNX-5422, which are potent, orally active inhibitors of Heat Shock Protein 90 (Hsp90).

This guide details the chemical utility of CAS 129946-64-1, specifically its role in constructing the tetrahydroindazole pharmacophore essential for ATP-competitive inhibition of Hsp90. It serves as a reference for medicinal chemists and pharmacologists working on targeted protein degradation and kinase inhibitor discovery.

Chemical & Pharmacological Profile

Core Identity

Property	Detail
CAS Number	129946-64-1
Chemical Name	2-Fluoro-4-hydrazinylbenzotrile
Synonyms	4-Hydrazino-2-fluorobenzotrile; 2-Fluoro-4-hydrazinobenzotrile
Molecular Formula	C ₇ H ₆ FN ₃
Molecular Weight	151.14 g/mol
Functional Groups	Hydrazine (-NHNH ₂), Nitrile (-CN), Fluorine (-F)
Primary Reactivity	Nucleophilic condensation with 1,3-diketones to form pyrazoles/indazoles.[1][2]

Structural Significance

The molecule features a hydrazine moiety para to a nitrile group, with a fluorine atom at the ortho position.

- Hydrazine (-NHNH₂): Acts as a dinucleophile, enabling the formation of fused ring systems (e.g., indazoles) which mimic the adenine ring of ATP, allowing the final drug to bind to the ATP-binding pocket of kinases or chaperones.
- Fluorine (-F): Enhances metabolic stability and lipophilicity, often improving the pharmacokinetic profile of the final drug candidate.
- Nitrile (-CN): Serves as a versatile handle for further functionalization (e.g., hydrolysis to amides).

Mechanistic Pathways & Synthesis

The "Indazole Construction" Pathway

The primary utility of CAS 129946-64-1 is the synthesis of the tetrahydroindazole core found in the Hsp90 inhibitor SNX-2112. The hydrazine group undergoes a condensation reaction with a cyclic 1,3-diketone (e.g., 2-(trifluoroacetyl)dimedone).

Figure 1: Synthesis of SNX-2112 Core via CAS 129946-64-1

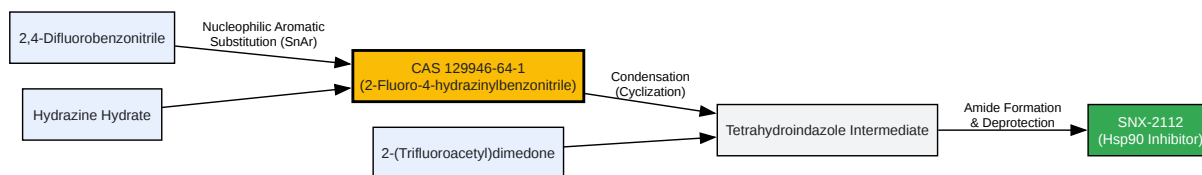


Figure 1: Role of CAS 129946-64-1 in constructing the SNX-2112 Pharmacophore

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Mechanism of Action: Hsp90 Inhibition

Drugs derived from this intermediate (SNX-2112) function by binding to the N-terminal ATP-binding pocket of Hsp90.[3][4] This prevents the chaperone from stabilizing "client proteins" (often oncogenic drivers), leading to their degradation.

Figure 2: Downstream Effects of Hsp90 Inhibition[5]

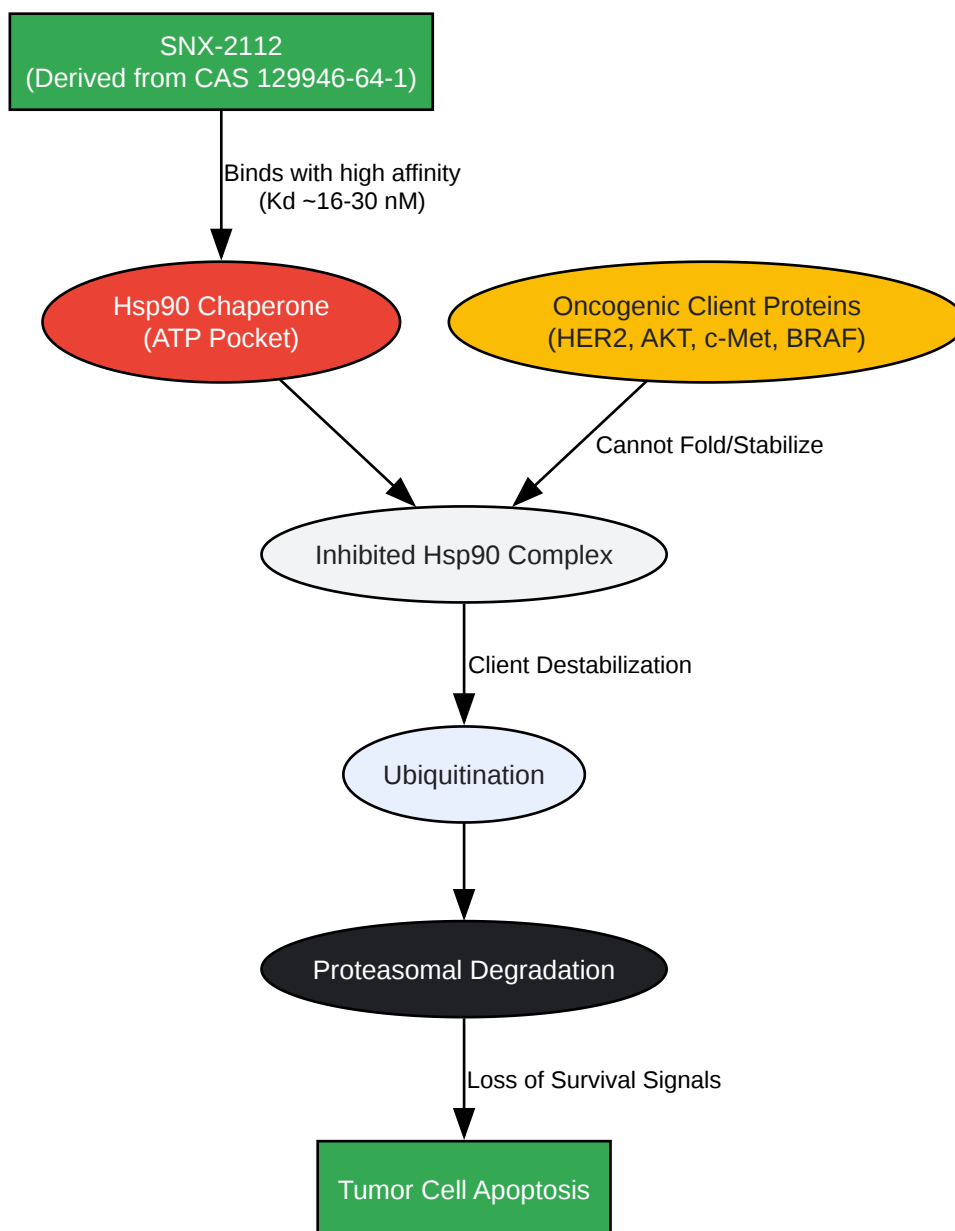


Figure 2: Mechanism of Action for SNX-2112

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Research Applications

Oncology (Solid Tumors & Hematological Malignancies)

The primary application of CAS 129946-64-1 is in the synthesis of SNX-2112 and SNX-5422 (the mesylate salt prodrug).

- Target: Hsp90 (Heat Shock Protein 90).[6][7][8][9]

- **Efficacy:** These compounds have shown potent activity against multiple myeloma, breast cancer (HER2+), and lung cancer (NSCLC) cell lines.
- **Advantage:** Unlike first-generation Hsp90 inhibitors (geldanamycins), the indazole scaffold (derived from CAS 129946-64-1) avoids hepatotoxicity associated with quinone moieties.

Emerging Antiviral Research (SARS-CoV-2)

Recent studies (2021-2022) have repurposed SNX-5422 as a host-directed antiviral. Hsp90 is required for the folding of viral polymerases.

- **Application:** Inhibition of SARS-CoV-2 replication machinery.[10]
- **Mechanism:** Destabilization of viral proteins that rely on host chaperones.

Kinase Inhibitor Discovery

Beyond Hsp90, the **2-fluoro-4-hydrazinylbenzotrile** scaffold is a versatile building block for:

- **KIT Inhibitors:** Targeting gastrointestinal stromal tumors (GIST).
- **Pyrazole-based Kinase Inhibitors:** The hydrazine is a standard reagent for creating pyrazole libraries, a common motif in kinase inhibitors (e.g., similar to the chemistry used in Pazopanib or Axitinib analogs).

Experimental Protocols

Protocol: Synthesis of CAS 129946-64-1

Note: This protocol describes the generation of the hydrazine intermediate from the commercially available 2,4-difluorobenzotrile.

Reagents: 2,4-Difluorobenzotrile, Hydrazine hydrate, Ethanol (or Methanol).

- **Preparation:** Dissolve 2,4-difluorobenzotrile (1.0 eq) in Ethanol (10 volumes).
- **Addition:** Cool the solution to 0°C. Add Hydrazine hydrate (2.0 - 3.0 eq) dropwise over 30 minutes. Caution: Exothermic reaction.

- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–16 hours. Monitor by TLC or LC-MS.
 - Checkpoint: The fluorine at position 4 is more electrophilic and will be displaced preferentially over the fluorine at position 2.
- Workup: Concentrate the solvent under reduced pressure.
- Purification: Triturate the residue with water or cold ethanol to precipitate the product. Filter and dry under vacuum.
 - Yield: Typically 60–80%.
 - Appearance: Off-white to pale yellow solid.

Protocol: Condensation to Tetrahydroindazole (SNX Core)

Reagents: CAS 129946-64-1, 2-(Trifluoroacetyl)dimedone, Acetic Acid.

- Mixing: Combine CAS 129946-64-1 (1.0 eq) and 2-(trifluoroacetyl)dimedone (1.0 eq) in Acetic Acid.
- Cyclization: Heat the mixture to 80–100°C for 2–4 hours.
- Isolation: Cool to RT. Pour into ice water. The indazole product should precipitate.
- Validation: Verify structure via NMR (check for disappearance of hydrazine protons and formation of the pyrazole ring).

Data Summary: SNX-2112 Activity

The biological value of CAS 129946-64-1 is best demonstrated by the potency of its derivative, SNX-2112.

Cell Line	Cancer Type	IC50 (nM)	Biological Effect
K562	CML (Leukemia)	~30 - 50	Apoptosis, BCR-ABL degradation
BT-474	Breast (HER2+)	10 - 50	HER2 degradation, G1 arrest
A549	Lung (NSCLC)	~500	Akt/ERK pathway inhibition
MM.1S	Multiple Myeloma	52	Inhibition of proliferation
Hsp90 Binding	(Biochemical)	16 - 30	Kd (Dissociation Constant)

Data compiled from Chandarlapaty et al. and Lam et al. (See References).

Troubleshooting & Optimization

- **Regioselectivity:** In the synthesis of CAS 129946-64-1, ensure the temperature is controlled (0°C start) to avoid double substitution (displacing both fluorines) or substitution at the wrong position. The 4-position is naturally more reactive, but excess heat can lead to impurities.
- **Stability:** Hydrazines are prone to oxidation. Store CAS 129946-64-1 under an inert atmosphere (Argon/Nitrogen) at -20°C if not using immediately.
- **Safety:** Hydrazines are potential genotoxins. All weighing and reactions should be performed in a fume hood with appropriate PPE.

References

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